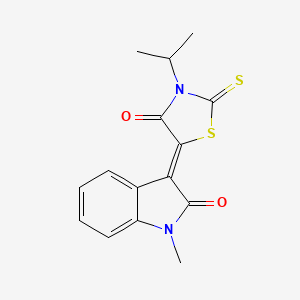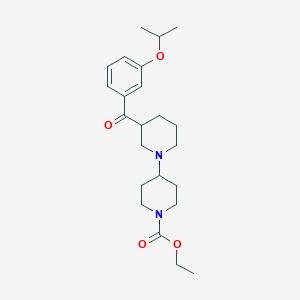![molecular formula C16H13FN2O2 B4876125 N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide](/img/structure/B4876125.png)
N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide, also known as AF-219, is a small molecule antagonist of the P2X3 receptor. P2X3 receptors are expressed on sensory neurons and play a role in pain transmission. AF-219 has been studied for its potential use in the treatment of chronic cough and other pain conditions.
Mecanismo De Acción
N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide works by blocking the P2X3 receptor, which is involved in pain transmission. By blocking this receptor, this compound can reduce the transmission of pain signals and provide relief from pain.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in clinical trials. It has a favorable pharmacokinetic profile, with a half-life of approximately 15 hours. This compound has been shown to be effective in reducing cough frequency and severity in patients with chronic cough. It has also been studied for its potential use in other pain conditions, such as neuropathic pain and osteoarthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide has several advantages for use in lab experiments. It is a well-characterized small molecule with a known mechanism of action. It has been extensively studied in preclinical and clinical trials, and its pharmacokinetic profile is well-understood. However, there are also limitations to its use. This compound is a specific antagonist of the P2X3 receptor, and its effects may not be generalizable to other pain conditions. Additionally, its efficacy may vary depending on the underlying cause of the pain.
Direcciones Futuras
There are several potential future directions for research on N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide. One area of interest is in the development of new formulations of this compound for improved delivery and efficacy. Another area of interest is in the exploration of this compound for use in other pain conditions, such as neuropathic pain and osteoarthritis. Finally, there is potential for the development of new P2X3 receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles.
Métodos De Síntesis
N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates and the final coupling of these intermediates to form the target molecule.
Aplicaciones Científicas De Investigación
N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide has been extensively studied for its potential use in the treatment of chronic cough. Chronic cough is a common condition that can significantly impact a patient's quality of life. It is often difficult to treat, and current therapies are not always effective. This compound has been shown to be effective in reducing cough frequency and severity in preclinical studies and clinical trials.
Propiedades
IUPAC Name |
N-[(E)-3-amino-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-13-9-5-4-8-12(13)10-14(15(18)20)19-16(21)11-6-2-1-3-7-11/h1-10H,(H2,18,20)(H,19,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHATUINWSXBOS-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2F)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B4876043.png)
![N-(3-bromophenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4876054.png)
![2-({[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4876071.png)
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4876078.png)
![4-ethyl 2-methyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4876083.png)
![7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4876090.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4876098.png)
![1-{4-[(8-chloro-4-quinolinyl)amino]phenyl}ethanone](/img/structure/B4876102.png)

![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4876128.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)

